molecular formula C18H18F2N2O3S B2751117 2,5-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941906-25-8

2,5-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2751117
CAS No.: 941906-25-8
M. Wt: 380.41
InChI Key: GYQPIUOVFQRJCR-UHFFFAOYSA-N
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Description

The compound “2,5-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are often found in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For example, the benzenesulfonamide group might undergo reactions with electrophiles, and the tetrahydroquinoline group might participate in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, the types of functional groups present, and the overall polarity of the molecule. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and evaluated for their antitumor activity. Some compounds demonstrated potency exceeding that of the reference drug Doxorubicin, indicating the potential of such derivatives in cancer therapy (Alqasoumi et al., 2010).

Molecular Interactions and Synthesis Techniques

The synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been reported. These compounds exhibit significant molecular interactions, such as F⋯O interactions, which are essential for understanding the molecular structure and potential biological activities (Grudova et al., 2020).

Fluorination and Its Effects

Research on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has led to the synthesis of fluorinated isoquinoline and quinoline derivatives, showcasing the role of fluorination in modifying chemical properties and potentially enhancing biological activity (Ichikawa et al., 2006).

Catalytic Applications

Half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and characterized. These complexes were found to be effective catalysts for the transfer hydrogenation of acetophenone derivatives, indicating their potential utility in catalysis and synthetic organic chemistry (Dayan et al., 2013).

Antimicrobial and Anticancer Activities

Polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones and their derivatives have been synthesized and screened for cytotoxic activity against various human tumor cell lines. Some compounds demonstrated significant cytotoxic effects, highlighting their potential as leads for developing new anticancer drugs (Politanskaya et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with a benzenesulfonamide group are often enzyme inhibitors, where the sulfonamide group binds to an enzyme and prevents it from functioning normally .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its mechanism of action. This could lead to the development of new pharmaceutical drugs or the discovery of new chemical reactions .

Properties

IUPAC Name

2,5-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-2-9-22-16-7-5-14(10-12(16)3-8-18(22)23)21-26(24,25)17-11-13(19)4-6-15(17)20/h4-7,10-11,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQPIUOVFQRJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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